molecular formula C10H18N6 B8768322 4-(4-Ethylpiperazin-1-yl)-6-hydrazinylpyrimidine

4-(4-Ethylpiperazin-1-yl)-6-hydrazinylpyrimidine

Cat. No. B8768322
M. Wt: 222.29 g/mol
InChI Key: DLIOLGAUXUOOCW-UHFFFAOYSA-N
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Patent
US07902239B2

Procedure details

Dissolve 4,6-dichloropyrimidine, (1.1 g, 7.4 mmol), in 20 mL isopropanol, add potassium carbonate, (2 g, 15 mmol), and N-ethylpiperazine, (843 mg, 7.4 mmol). Stir at rt for 18 h, then add hydrazine, (1.6 g, 50 mmol) and heat to reflux for 22 h. Cool and filter, then evaporate the solvent from the filtrate. Take up the residue in 20 mL boiling acetonitrile and filter. Upon cooling, a white precipitate forms. Filter to obtain approx 1 g [6-(4-Ethyl-piperazin-1-yl)-pyrimidin-4-yl]-hydrazine as a white solid. (60%). MS ES+ 223.2
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
843 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:15]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)[CH3:16].[NH2:23][NH2:24]>C(O)(C)C>[CH2:15]([N:17]1[CH2:22][CH2:21][N:20]([C:6]2[N:5]=[CH:4][N:3]=[C:2]([NH:23][NH2:24])[CH:7]=2)[CH2:19][CH2:18]1)[CH3:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
NN
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
843 mg
Type
reactant
Smiles
C(C)N1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 22 h
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate the solvent from the filtrate
FILTRATION
Type
FILTRATION
Details
filter
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
Filter

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1=CC(=NC=N1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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